
2-Butyl-2-ethyldecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethyldecanoic acid is an organic compound with the molecular formula C16H32O2 It is a carboxylic acid derivative characterized by a long carbon chain with butyl and ethyl substituents at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyldecanoic acid typically involves the alkylation of decanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where decanoic acid is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-2-ethyldecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-2-ethyldecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethyldecanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The alkyl chains may also interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Decanoic acid: A simpler carboxylic acid with a ten-carbon chain.
2-Ethylhexanoic acid: Another carboxylic acid with a branched alkyl chain.
2-Butyl-2-methyldecanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness: 2-Butyl-2-ethyldecanoic acid is unique due to its specific alkyl substituents, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5343-56-6 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2-butyl-2-ethyldecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-9-10-11-12-14-16(6-3,15(17)18)13-8-5-2/h4-14H2,1-3H3,(H,17,18) |
Clave InChI |
ZMLHDQDNVVPPRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC)(CCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


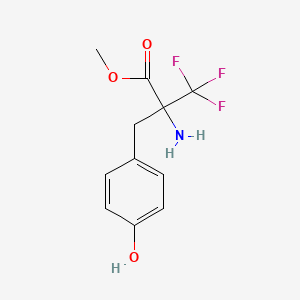
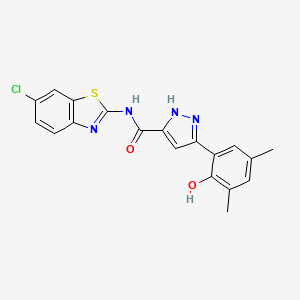
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
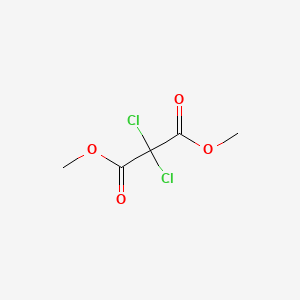

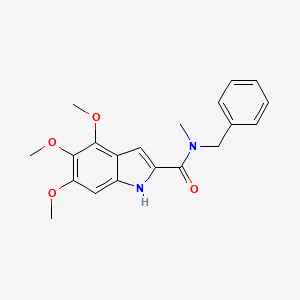
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
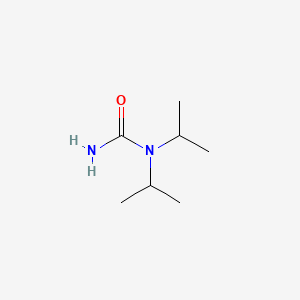
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)


![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
